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Introduction

Fosizensertib, also known as fidrisertib (formerly BLU-782, IPN60130), is an investigational,
orally administered, selective inhibitor of Activin receptor-like kinase 2 (ALK2). It is being
developed for the treatment of fibrodysplasia ossificans progressiva (FOP), an ultra-rare and
severely disabling genetic disorder characterized by progressive heterotopic ossification (HO),
the formation of bone in soft tissues. This technical guide provides a comprehensive overview
of the discovery and development timeline of fosizensertib, its mechanism of action,
preclinical data, and ongoing clinical trials.

Discovery and Development Timeline

The development of fosizensertib has been a collaborative effort, initiated by Blueprint
Medicines and now being advanced by Ipsen.
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Date

Milestone

Organization(s)

Key Details

Pre-2019

Discovery and
Preclinical

Development

Blueprint Medicines

Leveraging their
kinase inhibitor library,
Blueprint Medicines
identified and
optimized BLU-782 as
a highly selective
inhibitor of the mutant
ALK2 kinase, the
primary driver of FOP.

Oct 16, 2019

Global Licensing

Agreement

Blueprint Medicines &

Ipsen

Ipsen acquired
exclusive worldwide
rights to develop and
commercialize BLU-
782 for the treatment
of FOP for an upfront
payment of $25 million
and up to $510 million
in milestone

payments.[1]

Nov 2020

Orphan Drug

Designation

European Medicines
Agency (EMA)

Fidrisertib was
granted orphan drug
status in the European
Union for the
treatment of FOP.[2]

Dec 1, 2021

Initiation of Phase 2
FALKON Trial

Ipsen/Clementia

Pharmaceuticals

The first patient was
dosed in the Phase 2
FALKON clinical trial
(NCT05039515) to
evaluate the efficacy
and safety of
fidrisertib in patients
with FOP.[3][4]
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Detailed preclinical
findings
demonstrating the
o efficacy of BLU-782 in
Publication of ] o
May 29, 2024 o Blueprint Medicines a mouse model of

Preclinical Data )
FOP were published
in Science
Translational
Medicine.[4][5][6]

The global, multi-
center, placebo-
controlled trial
Phase 2 FALKON continues to enroll

Ongoing Trial Ipsen and evaluate the
safety and efficacy of
two dosing regimens
of fidrisertib.[7][8][9]

[10]

The estimated date for

) ) the completion of the
Estimated Primary

Est. Mar 30, 2029 Completion of Ipsen
FALKON Trial

primary outcome
measures for the
Phase 2 FALKON
trial.[4]

Mechanism of Action: Targeting the Pathogenic
ALK2 Kinase

FOP is primarily caused by a gain-of-function mutation in the ACVR1 gene, which encodes the
ALK2 protein, a bone morphogenetic protein (BMP) type | receptor. The most common
mutation, R206H, leads to a hyperactive ALK2 receptor, resulting in excessive and unregulated
signaling through the BMP pathway. This aberrant signaling drives the pathological
endochondral ossification characteristic of FOP.[5][6][8]
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Fosizensertib is a potent and selective inhibitor of the ALK2 kinase. By binding to the ATP-
binding site of the ALK2 enzyme, it blocks the downstream signaling cascade that leads to
heterotopic bone formation. Preclinical studies have shown that fosizensertib has exquisite
selectivity for ALK2 over other kinases, which is crucial for minimizing off-target effects.[6]

Signaling Pathway

The following diagram illustrates the BMP signaling pathway and the mechanism of action of

fosizensertib.

Cell Membrane

Phosphorylates

Click to download full resolution via product page
Caption: Simplified BMP signaling pathway and the inhibitory action of fosizensertib.

Preclinical Studies

The preclinical efficacy of fosizensertib (as BLU-782) was demonstrated in a genetically
engineered mouse model of FOP carrying the Acvrl1R206H mutation.[5][6]
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Experimental Protocols

Animal Model: A conditional knock-in mouse model was generated to express the Acvr1R206H
mutation, as constitutive expression is perinatally lethal.[11]

Induction of Heterotopic Ossification (HO):
» Mice were anesthetized.

e Asingle pinch injury was induced in the calf muscle using rongeur forceps to simulate
trauma, a known trigger for HO in FOP patients.[6]

e For fracture-induced HO, a fibular osteotomy was performed.[6]
Drug Administration:
» Fosizensertib was administered orally once daily at varying doses.[7]

o Treatment was initiated either prior to or at different time points after the injury to assess both
prophylactic and treatment effects.[6][12]

Assessment of HO:

« HO formation was monitored and quantified using imaging techniques, including micro-
computed tomography (UCT).

» Histological analysis of tissue sections was performed to examine cartilage and bone
formation.

Key Preclinical Findings
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Parameter

Result

Significance

HO Prevention

Prophylactic treatment with
fosizensertib completely
prevented trauma-induced HO

in the FOP mouse model.[6]

Demonstrates the potential of
fosizensertib to prevent the
formation of new heterotopic

bone.

Treatment Window

A short therapeutic window
was identified, where treatment
initiated up to 2 days after
injury still prevented HO.
Treatment delayed by 4 or

more days was ineffective.[12]

Highlights the importance of
early intervention following a

flare-up or trauma.

Muscle and Bone Healing

Fosizensertib did not interfere
with normal muscle repair after
injury or normal bone healing

after fracture.[6]

Suggests that the drug's
inhibitory effect is specific to
the pathological bone

formation in FOP.

Selectivity

Fosizensertib demonstrated
high selectivity for the ALK2
kinase, minimizing off-target
effects.[6]

Indicates a favorable safety

profile.

Clinical Development: The FALKON Trial

Fosizensertib is currently being evaluated in a global, multi-center, placebo-controlled Phase 2

clinical trial known as FALKON (NCT05039515).[7][8][9][10]

Experimental Workflow of the FALKON Trial

© 2025 BenchChem. All rights reserved.

6/10

Tech Support


https://www.springermedicine.com/computed-tomography/computed-tomography/whole-body-computed-tomography-versus-dual-energy-x-ray-absorpti/20649982
https://www.bioworld.com/articles/709137-blueprints-work-behind-drug-for-fibrodysplasia-ossificans-progressiva?v=preview
https://www.springermedicine.com/computed-tomography/computed-tomography/whole-body-computed-tomography-versus-dual-energy-x-ray-absorpti/20649982
https://www.springermedicine.com/computed-tomography/computed-tomography/whole-body-computed-tomography-versus-dual-energy-x-ray-absorpti/20649982
https://www.benchchem.com/product/b15583315?utm_src=pdf-body
https://www.ifopa.org/ipn60130
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/efficacy-and-safety-of-2-dosage-regimens-of-oral-ipn60130-for-fop/
https://clinicaltrials.ucsf.edu/trial/NCT05039515
https://clinicaltrials.gov/study/NCT05039515
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Screening

Randomization

Fosizensertib Fosizensertib
(Low Dose) (High Dose)

Part A (12 months)
Double-blind, Placebo-controlled

Part B (12 months)
All participants on active treatment

Part C (36 months)
Long-term extension

End_of Study

Click to download full resolution via product page

Caption: Workflow of the Phase 2 FALKON clinical trial for fosizensertib.

Study Design and Protocols

« Study Population: Approximately 98 patients aged 5 years and older with a confirmed
diagnosis of FOP and the R206H ACVR1 mutation or other FOP variants.[7]
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» Dosing: Two oral dosage regimens of fosizensertib (a high dose and a low dose) are being
evaluated against a placebo.[8] The specific doses have not been publicly disclosed.

e Primary Outcome: The primary efficacy endpoint is the annualized change in new HO
volume as assessed by low-dose whole-body computed tomography (WBCT), excluding the
head.[2]

e Imaging Protocol: Low-dose WBCT is the preferred imaging modality for assessing HO in
FOP clinical trials due to its increased sensitivity and reduced positional ambiguity compared
to dual-energy X-ray absorptiometry (DXA).[2][6] While specific scanner parameters may
vary between sites, the protocol generally involves acquiring images with a low radiation
dose to minimize patient exposure.[13][14][15]

o Sub-study: A sub-study is being conducted in participants aged 5 years and older to evaluate
HO lesions using Fluorine-18-labeled sodium fluoride Positron Emission Tomography-
Computed Tomography ([18F]NaF PET-CT).[9][10]

Conclusion

Fosizensertib represents a promising targeted therapy for individuals with FOP. Its selective
inhibition of the pathogenic ALK2 kinase addresses the underlying genetic cause of the
disease. Preclinical studies have demonstrated its potential to prevent heterotopic ossification
without impairing normal bone and muscle healing. The ongoing Phase 2 FALKON trial will
provide crucial data on the efficacy and safety of fosizensertib in patients. The results of this
trial are eagerly awaited by the FOP community and could represent a significant advancement
in the management of this devastating disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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